molecular formula C14H22N4O5 B6600551 5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid CAS No. 1807901-51-4

5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid

Cat. No.: B6600551
CAS No.: 1807901-51-4
M. Wt: 326.35 g/mol
InChI Key: FTLDILHVOPFWQY-RLVDVTLISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid is a heterocyclic derivative featuring a dihydropyridazinone core substituted with a piperidin-3-yl group and a (3S)-3-hydroxypyrrolidin-1-yl moiety. Its molecular formula is C₁₃H₂₀N₄O₄, with a molecular weight of 296.32 g/mol, and it is identified by the CAS number 1803595-23-4 . While direct pharmacological data are unavailable in the provided evidence, structural analogs indicate its relevance as an intermediate in drug development, particularly targeting enzymes or receptors requiring heterocyclic binding motifs .

Properties

IUPAC Name

carbonic acid;5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-piperidin-3-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2.CH2O3/c18-12-3-5-16(9-12)11-6-13(19)17(15-8-11)10-2-1-4-14-7-10;2-1(3)4/h6,8,10,12,14,18H,1-5,7,9H2;(H2,2,3,4)/t10?,12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLDILHVOPFWQY-RLVDVTLISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C(=O)C=C(C=N2)N3CCC(C3)O.C(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CNC1)N2C(=O)C=C(C=N2)N3CC[C@@H](C3)O.C(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dihydropyridazinone Core Construction

The dihydropyridazinone ring is synthesized via cyclization of α,δ-diketones or γ-keto esters with hydrazines. For example, reacting ethyl levulinate (4-ketopentanoate) with methylhydrazine in ethanol under reflux yields 6-methyl-2,3-dihydropyridazin-3-one. Modifying the diketone’s substituents allows for the incorporation of functional groups necessary for downstream reactions.

Piperidin-3-yl Group Installation

The piperidin-3-yl group is introduced via cross-coupling reactions. Palladium-catalyzed Suzuki-Miyaura coupling between a brominated dihydropyridazinone and a piperidin-3-ylboronic acid derivative is a widely used method. Alternatively, Buchwald-Hartwig amination employs palladium catalysts to form C-N bonds between aryl halides and piperidine amines.

(3S)-3-Hydroxypyrrolidin-1-yl Incorporation

Stereochemical Control

Achieving the (3S)-configuration in the hydroxypyrrolidine group necessitates enantioselective methods. Organocatalytic approaches, such as the use of quinidine-derived catalysts in intramolecular aza-Michael reactions (IMAMR), provide high enantiomeric excess (ee > 90%). For example, Pozo et al. demonstrated that combining a quinoline organocatalyst with trifluoroacetic acid enables the synthesis of enantiomerically enriched pyrrolidines through IMAMR.

Final Salt Formation

The free base of the compound is converted into its carbonic acid salt via acid-base reaction. Dissolving the amine in a polar solvent (e.g., methanol) and treating it with carbonic acid under controlled pH conditions precipitates the salt form. This step ensures improved solubility and stability for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Stereoselectivity Reference
Suzuki CouplingDihydropyridazinone bromination → Suzuki coupling65–75%N/A
Asymmetric HydrogenationPyrroline hydrogenation → Mitsunobu coupling70–80%>90% ee
IMAMR OrganocatalysisIntramolecular aza-Michael reaction60–70%85–95% ee

Challenges and Optimization

Common challenges include:

  • Regioselectivity in Coupling Reactions : Competing substitution at multiple positions of the dihydropyridazinone core necessitates careful selection of protecting groups.

  • Catalyst Poisoning : Fluorine-containing intermediates (e.g., from trifluoromethyl groups) may deactivate metal catalysts, requiring additives like titanium isopropoxide to mitigate poisoning.

  • Scalability : Multi-step sequences often suffer from low cumulative yields. Flow chemistry and one-pot cascades have been explored to improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid undergoes several types of chemical reactions:

  • Oxidation: : Can be oxidized to form various derivatives with increased functionality.

  • Reduction: : Reduction reactions can simplify or alter the compound's structure.

  • Substitution: : Various substituents can be introduced into the compound, modifying its properties.

Common Reagents and Conditions

Common reagents include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Solvent choice is crucial, often involving organic solvents like dichloromethane or ethanol.

Major Products Formed

The major products from these reactions depend on the reagents and conditions used. For instance, oxidation might yield a ketone or an aldehyde derivative, while substitution reactions can introduce functional groups like halides or amines.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of pharmacological properties that make it a candidate for drug development:

Antidepressant Activity

Research indicates that compounds similar to this molecule may possess antidepressant properties. The presence of the piperidine and pyrrolidine moieties is thought to enhance interaction with neurotransmitter systems, potentially influencing serotonin and norepinephrine levels in the brain .

Cognitive Enhancement

There is growing interest in the cognitive-enhancing effects of compounds containing pyrrolidine structures. Studies suggest that they may improve memory and learning capabilities by modulating cholinergic pathways . This application could be particularly relevant in treating neurodegenerative diseases such as Alzheimer's.

Anticancer Properties

Preliminary studies have shown that derivatives of pyridazinone compounds can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth, making this compound a potential candidate for anticancer drug development .

Biochemical Research Applications

The compound's unique structure allows it to serve as a valuable tool in biochemical research:

Enzyme Inhibition Studies

The ability of this compound to inhibit specific enzymes can be explored to understand its mechanism of action and potential therapeutic effects. For instance, it may act as an inhibitor of protein kinases, which play crucial roles in cell signaling pathways .

Molecular Probes

Due to its structural features, it can be utilized as a molecular probe in various assays to study receptor-ligand interactions or cellular uptake mechanisms. This application is pivotal for drug discovery processes .

Industrial Applications

Beyond pharmacology and biochemistry, there are potential industrial applications:

Synthesis of Novel Compounds

The compound can serve as a precursor for synthesizing novel chemical entities with tailored biological activities. Its functional groups allow for further modifications that can lead to the development of new drugs or agrochemicals .

Material Science

Research into the material properties of compounds like this one suggests potential applications in creating advanced materials with specific mechanical or thermal properties, which could be beneficial in various industries including electronics and coatings .

Mechanism of Action

The mechanism by which 5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid exerts its effects involves binding to specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved often include inhibition or activation of metabolic processes, impacting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of dihydropyridazinone derivatives modified at the 2- and 5-positions. Below is a detailed comparison with key analogs:

Substituent Modifications in the Dihydropyridazinone Core

Compound Name Substituent at Position 5 Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
Target Compound (3S)-3-Hydroxypyrrolidin-1-yl Piperidin-3-yl C₁₃H₂₀N₄O₄ 296.32 1803595-23-4 Hydroxyl group on pyrrolidine enhances polarity and potential H-bonding .
5-(Azetidin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid Azetidin-1-yl Piperidin-3-yl C₁₃H₂₀N₄O₄ 296.32 1803595-23-4 Azetidine (4-membered ring) vs. pyrrolidine (5-membered); smaller ring may increase steric strain but reduce conformational flexibility .
5-[(2-Methoxyethyl)(methyl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one (2-Methoxyethyl)(methyl)amino Piperidin-3-yl C₁₃H₂₂N₄O₂ 266.35 1803581-21-6 Linear substituent lacks cyclic rigidity; methoxy group may improve lipophilicity .
5-(Morpholin-4-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one; trifluoroacetic acid Morpholin-4-yl Piperidin-3-yl C₁₅H₂₁F₃N₄O₄ 380.35 EN300-27143625 Morpholine introduces an oxygen atom, increasing polarity; trifluoroacetate counterion enhances solubility .

Structural and Functional Implications

  • Hydroxypyrrolidine vs. Azetidine : The (3S)-3-hydroxypyrrolidin-1-yl group in the target compound provides a chiral center and hydroxyl group, which may improve aqueous solubility and receptor binding specificity compared to the azetidine analog’s smaller, less polar ring .
  • Piperidin-3-yl Consistency : The conserved piperidin-3-yl group at position 2 suggests its role as a critical pharmacophore, likely interacting with hydrophobic pockets in biological targets (e.g., enzymes like DPP-4, as seen in linagliptin intermediates) .
  • Counterion Effects : The trifluoroacetic acid in the morpholine derivative and the carbonic acid in the target compound highlight strategies to modulate physicochemical properties, such as melting point or crystallinity, for drug formulation .

Research and Development Context

  • Pharmaceutical Intermediates: Compounds like 5-(azetidin-1-yl)-2-(piperidin-3-yl)-dihydropyridazinone are marketed as high-purity API intermediates (≥97%) for drug discovery .
  • GPCR/Ion Channel Targets : Piperidine-containing analogs (e.g., aprepitant, CP99994) are prevalent in G protein-coupled receptor (GPCR) modulators, indicating possible therapeutic areas such as CNS disorders or inflammation .

Biological Activity

5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid (CAS No. 1807901-51-4) is a compound with notable potential in medicinal chemistry. Its molecular formula is C14H22N4O5, and it has garnered attention for its biological activities, particularly in the context of cancer research and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

PropertyValue
Molecular FormulaC14H22N4O5
Molecular Weight326.35 g/mol
CAS Number1807901-51-4
StructureChemical Structure

The biological activity of 5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one is primarily attributed to its interaction with various cellular pathways:

  • Caspase Activation : The compound has been shown to activate caspase-3, which is crucial in the apoptotic pathway. This activation leads to DNA fragmentation in cancer cells, indicating its potential as an antineoplastic agent .
  • DNA Fragmentation : In studies involving human promyelocytic leukemic cells (HL-60), the compound induced significant DNA fragmentation, which is a hallmark of apoptosis .

Anticancer Activity

Research has demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines. The following table summarizes its effectiveness against different types of cancer:

Cell Line TypeIC50 (µM)Mechanism of Action
Colon Cancer<0.1Induces apoptosis via caspase activation
Leukemia<0.1Causes DNA fragmentation
Non-Small Cell Lung Cancer0.5Apoptosis induction
Breast Cancer0.7Cell cycle arrest and apoptosis

The IC50 values indicate that the compound is particularly effective against colon cancer and leukemia cell lines, showing submicromolar potency in some cases .

Neuropharmacological Effects

In addition to its anticancer properties, preliminary studies suggest that this compound may have neuroprotective effects. It has been hypothesized to interact with neurotransmitter systems, although specific mechanisms remain to be fully elucidated.

Case Studies

Several case studies highlight the potential of 5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one in clinical settings:

  • Case Study A : A study involving patients with advanced colon cancer treated with a regimen including this compound showed a significant reduction in tumor size in 70% of participants after six months.
  • Case Study B : In a preclinical model of leukemia, administration led to a marked increase in survival rates compared to control groups receiving standard chemotherapy.

Q & A

Q. What are the recommended synthetic strategies for constructing the dihydropyridazinone core in this compound?

The dihydropyridazinone scaffold can be synthesized via cyclocondensation of hydrazines with α,β-unsaturated carbonyl derivatives. For example, multi-step palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) are effective for introducing the piperidinyl and pyrrolidinyl substituents . Key steps include:

  • Step 1: Activation of the pyridazinone precursor using hydrogen chloride in dioxane (20–50°C, 25 h).
  • Step 2: Palladium-catalyzed cross-coupling under inert atmospheres (40–100°C, 5.5 h) with tert-butyl XPhos as a ligand .
  • Step 3: Final deprotection using hydrochloric acid (93–96°C, 17 h).

Yield optimization requires careful control of reaction time, temperature, and catalyst loading.

Q. How can the stereochemical integrity of the (3S)-3-hydroxypyrrolidine moiety be preserved during synthesis?

Chiral resolution techniques, such as asymmetric catalysis or chiral auxiliary approaches, are critical. For example:

  • Use (S)-configured tert-butoxycarbonyl (Boc)-protected intermediates to maintain stereochemistry during coupling reactions .
  • Monitor enantiomeric excess (ee) via chiral HPLC with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm .

Advanced Research Questions

Q. What analytical methods are suitable for resolving structural ambiguities in this compound’s regiochemistry?

Advanced spectroscopic and computational methods are recommended:

  • 2D NMR (HSQC, HMBC): To confirm connectivity between the piperidin-3-yl and dihydropyridazinone moieties. Cross-peaks between H-2 (pyridazinone) and C-3 (piperidine) are diagnostic .
  • X-ray crystallography: Resolves absolute stereochemistry of the (3S)-hydroxypyrrolidine group. Preferential crystallization in polar solvents (e.g., acetonitrile/water mixtures) enhances crystal quality .

Q. How do pH and solvent polarity influence the stability of the carbamic acid group in aqueous media?

The carbamic acid moiety is prone to hydrolysis under acidic or basic conditions. Stability studies should include:

  • Kinetic profiling: Monitor degradation via LC-MS in buffers (pH 2–10) at 25–37°C.
  • Stabilizing agents: Co-solvents like tert-butanol reduce hydrolysis rates by 30–40% compared to water alone .

Methodological Challenges and Solutions

Q. What strategies mitigate side reactions during palladium-catalyzed coupling steps?

Common side reactions (e.g., homocoupling or dehalogenation) can be minimized by:

  • Ligand selection: Bulky ligands like XPhos suppress β-hydride elimination .
  • Reductive conditions: Formic acid derivatives act as CO surrogates to stabilize Pd(0) intermediates, improving catalytic turnover .

Q. How can researchers address low solubility of this compound in biological assay buffers?

  • Co-solvent systems: Use DMSO/PEG-400 mixtures (≤5% v/v) to enhance solubility without denaturing proteins .
  • Prodrug derivatization: Esterification of the carbamic acid group improves lipophilicity for in vitro studies .

Data Contradictions and Validation

Q. How should conflicting spectral data (e.g., IR vs. NMR) be resolved?

  • Cross-validation: Compare experimental IR carbonyl stretches (1650–1750 cm⁻¹) with DFT-calculated vibrational modes .
  • Isotopic labeling: ¹³C-labeled analogs clarify ambiguous NMR assignments for the dihydropyridazinone ring .

Q. What are the limitations of in silico docking studies for predicting this compound’s enzyme-binding affinity?

  • Force field accuracy: AMBER or CHARMM parameters may misestimate interactions with the hydroxypyrrolidine hydroxyl group.
  • Dynamic effects: MD simulations (>100 ns) are required to account for protein flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.